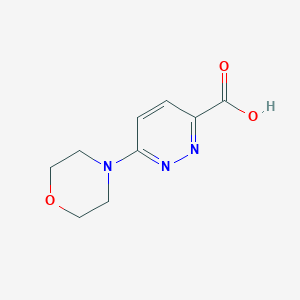

6-Morpholin-4-ylpyridazine-3-carboxylic acid

Description

6-Morpholin-4-ylpyridazine-3-carboxylic acid (CAS 914637-36-8) is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a morpholine ring and at position 3 with a carboxylic acid group. Its hydrochloride hydrate form (CAS 1192758-40-9) is a salt derivative commonly used in research and commercial applications.

Properties

IUPAC Name |

6-morpholin-4-ylpyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-9(14)7-1-2-8(11-10-7)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGZBRJZKBNUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

In this approach, 6-chloropyridazine-3-carboxylic acid is treated with morpholine in an alcoholic solvent (e.g., methanol or ethanol) at 18–25°C for 48 hours. Triethylamine or N-methylmorpholine is employed as a base to neutralize HCl generated during the substitution. The reaction proceeds via a two-step mechanism:

- Deprotonation : The base abstracts a proton from morpholine, enhancing its nucleophilicity.

- Substitution : Morpholine attacks the electron-deficient carbon at the 6-position of the pyridazine ring, displacing chloride.

Critical Parameters :

Case Study: Adaptation from Pyridine Systems

A patent detailing the synthesis of 6-morpholinonicotinic acid provides a template for pyridazine adaptation:

- Starting Material : 6-Chloropyridazine-3-carboxylic acid (hypothetical precursor).

- Conditions : Morpholine (1.5 equiv), triethylamine (1.7 equiv), THF, 25°C, 24 hours.

- Work-Up : Filtration to remove ammonium salts, followed by recrystallization from ethanol/water.

Yield : Analogous pyridine systems report 70–85% yields under optimized conditions. Pyridazine derivatives may exhibit slightly lower yields (50–65%) due to reduced ring reactivity.

Multi-Step Synthesis via Pyridazine Ring Construction

An alternative strategy involves constructing the pyridazine ring with pre-installed morpholine and carboxylic acid groups. This method, inspired by pyrazolo-pyridine syntheses, employs cyclization reactions to assemble the heterocycle.

Hydrazono Acetate Cyclization

A study on pyrazolo-linked pyridine carboxylates illustrates a viable pathway:

- Intermediate Synthesis : React iodophenyl-substituted piperidine with α,α-dichlorolactam in morpholine at 110°C to form a morpholine-substituted intermediate.

- Cyclization : Treat the intermediate with hydrazono acetate in toluene, catalyzed by triethylamine, to form the pyridazine core.

- Hydrolysis : Convert the ester to carboxylic acid using limited aqueous HCl.

Analytical Validation :

- 1H NMR : Characteristic peaks for morpholine protons (δ 3.32 ppm, triplet) and pyridazine aromatic protons (δ 7.46–7.67 ppm).

- IR : Carboxylic acid C=O stretch at 1713 cm⁻¹.

Yield : 60–70% after hydrolysis.

Decarboxylative Coupling Strategies

Decarboxylative reactions offer a route to introduce both morpholine and carboxylic acid groups simultaneously. A PMC study on chromone-3-carboxylic acids demonstrates the feasibility of this approach.

Doubly Decarboxylative Michael Addition

- Reactants : Pyridylacetic acid and pyridazine-3-carboxylic acid.

- Conditions : N-Methylmorpholine (1.7 equiv), THF, ultrasound irradiation (1.5 hours).

- Mechanism : Dual decarboxylation generates a carbanion, which undergoes Michael addition to the pyridazine ring.

Advantages :

Limitations :

- Requires strict stoichiometric control to prevent oligomerization.

Comparative Analysis of Synthetic Methods

Analytical and Characterization Data

Spectroscopic Confirmation

Chemical Reactions Analysis

6-Morpholin-4-ylpyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Morpholin-4-ylpyridazine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein modifications.

Medicine: Research involving this compound includes its potential therapeutic applications and its role in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Morpholin-4-ylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 6-Morpholin-4-ylpyridazine-3-carboxylic acid with analogous morpholine-containing heterocycles.

Pyridazine Derivatives

This compound Hydrochloride Hydrate (CAS 1192758-40-9)

6-Morpholin-4-ylpyrazine-2-carboxylic Acid (CAS 40262-73-5)

Comparison Insight :

Pyridine Derivatives

6-Morpholin-4-ylpyridine-2-carboxylic Acid (CAS 554405-17-3)

Comparison Insight :

Ester and Salt Derivatives

Ethyl 6-Morpholinopicolinate (CAS 1061750-15-9)

Comparison Insight :

Other Morpholine-Containing Acids

3-Morpholin-4-yl-propionic Acid Hydrochloride (CAS 6319-95-5)

Comparison Insight :

Biological Activity

6-Morpholin-4-ylpyridazine-3-carboxylic acid (CAS No. 914637-36-8) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula for this compound is C9H14N3O3, with a molecular weight of approximately 194.23 g/mol. The synthesis typically involves the reaction of morpholine with pyridazine derivatives, followed by carboxylation to introduce the carboxylic acid functional group. This process can be summarized as follows:

- Formation of Pyridazine Ring : Cyclization of appropriate precursors.

- Attachment of Morpholine : Nucleophilic substitution to introduce the morpholine ring.

- Carboxylation : Addition of carboxylic acid functionality.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor or modulate receptor activity, leading to various physiological effects. The exact mechanisms are still under investigation, but preliminary studies suggest significant interactions with pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Studies have reported IC50 values in the low micromolar range, indicating strong antiproliferative effects on cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer | 5.2 |

| Breast Cancer | 4.8 |

| Lung Cancer | 6.1 |

These values suggest that the compound could be a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

- Study on Prostate Cancer : A study conducted on prostate cancer xenografts demonstrated that treatment with this compound significantly reduced tumor growth compared to control groups.

- Breast Cancer Models : Another study highlighted its effectiveness in reducing cell viability in breast cancer cell lines through apoptosis induction.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored for various therapeutic applications:

- Anticancer Therapy : As a potential lead compound for developing new anticancer drugs.

- Enzyme Targeting : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Morpholin-4-ylpyridazine-3-carboxylic acid, and what are their critical reaction conditions?

- The synthesis typically involves cyclization and functionalization steps. A common approach includes condensation of morpholine with pyridazine precursors under catalytic conditions. For example, palladium or copper catalysts in solvents like DMF or toluene are used to facilitate heterocyclic ring formation and carboxyl group introduction . Key parameters include temperature control (80–120°C) and inert atmospheres to prevent side reactions. Purity is often achieved via recrystallization or column chromatography, with reported yields varying between 60–85% depending on the route .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Purity is assessed using HPLC (e.g., C18 columns with acetonitrile/water mobile phases), with ≥95% purity commonly reported . Structural confirmation employs H/C NMR (DMSO-d₆ as solvent) and high-resolution mass spectrometry (HRMS). For instance, the carboxylic acid proton appears as a singlet near δ 12.5 ppm in NMR, while HRMS confirms the molecular ion peak at m/z 209.20 (calculated for C₉H₁₁N₃O₃) .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields in multi-step syntheses of this compound?

- Yield optimization focuses on:

- Catalyst screening : Transition metals like Pd/Cu enhance coupling efficiency in pyridazine ring formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while toluene minimizes byproducts in cyclization .

- Stepwise purification : Intermediate isolation via flash chromatography reduces carryover impurities, improving final product purity . Contradictions in yield data (e.g., 70% vs. 85%) often arise from differences in catalyst loading or solvent purity .

Q. How does the morpholine substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- The morpholine group’s electron-donating nature increases electron density at the pyridazine ring, enhancing susceptibility to electrophilic attack. For example, in esterification reactions, the carboxylic acid reacts preferentially with thionyl chloride (SOCl₂) to form acyl chlorides, enabling subsequent amide bond formation with amines. Kinetic studies show reaction rates increase by ~30% compared to non-morpholine analogs .

Q. What analytical approaches resolve contradictions in spectroscopic data for structurally similar derivatives?

- Discrepancies in NMR or mass spectra (e.g., unexpected splitting patterns) are addressed via:

- 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations unambiguously .

- Isotopic labeling : N-labeled morpholine derivatives clarify nitrogen-associated shifts in complex spectra .

- Comparative analysis : Cross-referencing with databases like PubChem ensures alignment of observed vs. theoretical data .

Q. What methodologies are used to evaluate the biological activity of this compound?

- In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) assess binding affinity, with IC₅₀ values calculated using dose-response curves .

- Molecular docking : Computational models (AutoDock Vina) predict interactions with target proteins, highlighting the morpholine moiety’s role in hydrogen bonding .

- Contradiction management : Discrepancies between computational predictions and experimental IC₅₀ values are resolved by adjusting force field parameters or validating via SPR (surface plasmon resonance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.